CCT196969

paradoxical activation NRAS mutant melanoma MEK/ERK signaling

CCT196969 (CAS 1163719-56-9) is an orally bioavailable, small-molecule pan-RAF inhibitor that additionally targets SRC-family kinases (SFKs) and LCK. It belongs to a class of paradox-breaking RAF inhibitors designed to circumvent the paradoxical MEK/ERK pathway reactivation observed with BRAF-selective inhibitors such as vemurafenib and dabrafenib.

Molecular Formula C27H24FN7O3
Molecular Weight 513.5 g/mol
Cat. No. B15611011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT196969
Molecular FormulaC27H24FN7O3
Molecular Weight513.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)
InChIKeyKYYKGSDLXXKQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCT196969 Compound Specification and Procurement Baseline: A Pan-RAF/SFK Dual Inhibitor


CCT196969 (CAS 1163719-56-9) is an orally bioavailable, small-molecule pan-RAF inhibitor that additionally targets SRC-family kinases (SFKs) and LCK [1]. It belongs to a class of paradox-breaking RAF inhibitors designed to circumvent the paradoxical MEK/ERK pathway reactivation observed with BRAF-selective inhibitors such as vemurafenib and dabrafenib [2]. Biochemically, CCT196969 inhibits BRAF (IC50 = 0.1 μM), BRAF V600E (IC50 = 0.04 μM), CRAF (IC50 = 0.01 μM), SRC (IC50 = 0.03 μM), and LCK (IC50 = 0.02 μM), while showing negligible activity against MEK1 and COT (IC50 > 10 μM) [2]. The compound is selective for RAFs, SRC, LCK, and p38 MAPKs within a panel of 63 kinases when tested at 1 μM [3].

Why CCT196969 Cannot Be Substituted by Generic BRAF-Selective or Pan-RAF Inhibitors


In-class substitution between CCT196969 and other RAF-pathway inhibitors is not scientifically justified due to three non-overlapping differentiating properties. First, BRAF-selective inhibitors (vemurafenib, dabrafenib, encorafenib) paradoxically activate MEK/ERK signaling in RAS-mutant cells, a phenomenon absent with CCT196969 that has direct implications for secondary malignancy risk in procurement decisions involving RAS co-mutation contexts [1]. Second, CCT196969's concurrent nanomolar SRC-family kinase inhibition (SRC IC50 = 26 nM) is absent from LY3009120, MLN2480, and BRAF-selective agents, rendering CCT196969 uniquely active against tumors where SFK signaling drives acquired resistance [1]. Third, even among pan-RAF inhibitors, CCT196969 is distinguished by its efflux transporter substrate profile: unlike LY3009120 and MLN2480, which are Bcrp substrates, CCT196969 is not a substrate of either P-gp or Bcrp, affecting brain penetration predictions and co-administration strategies with transporter-modulating agents [2].

CCT196969 Differential Evidence Guide: Quantified Advantages Over Closest Analogs and Alternatives


Absence of Paradoxical MEK/ERK Activation in NRAS-Mutant Cells vs. BRAF-Selective Inhibitors

CCT196969 does not induce paradoxical activation of the MEK/ERK pathway in NRAS-mutant cells, in contrast to the BRAF-selective inhibitor PLX4720 (the tool analog of vemurafenib). In NRAS-mutant melanoma cells, CCT196969 inhibited rather than activated MEK, whereas PLX4720 caused pathway reactivation [1]. This was confirmed in both cell-free biochemical assays and cellular contexts: CCT196969 inhibited MEK and ERK phosphorylation in BRAF-mutant and NRAS-mutant melanoma cells but not in BRAF/NRAS wild-type cells [1]. The clinical significance of paradoxical activation is underscored by the development of secondary malignancies (cutaneous squamous cell carcinomas) in patients treated with vemurafenib [2].

paradoxical activation NRAS mutant melanoma MEK/ERK signaling BRAF inhibitor comparison

Retained Efficacy in BRAF-Inhibitor-Resistant Melanoma Models vs. PLX4720 and Vemurafenib

CCT196969 fully inhibits the growth of melanoma cells and patient-derived xenografts (PDXs) that have acquired resistance to BRAF-selective inhibitors. In A375 cells with induced resistance to PLX4720, CCT196969 (1 μM) completely suppressed colony formation over 20 days, whereas PLX4720-resistant cells regrew under continuous PLX4720 exposure [1]. In vivo, CCT196969 at 20 mg/kg/day oral dosing induced tumor regression in PLX4720-resistant A375 xenografts without body weight loss, while PLX4720 failed to inhibit tumor growth [1]. Critically, CCT196969 also achieved complete tumor inhibition in PDXs from patients with acquired resistance to vemurafenib (including patients #1–#4 with varying resistance timelines of 3–15 months) and in a PDX intrinsically resistant to vemurafenib (patient #5) [1]. Furthermore, CCT196969 maintained efficacy in a PDX with acquired resistance to the dabrafenib-plus-trametinib combination (patient #13) [1].

drug resistance melanoma PDX vemurafenib resistance tumor regression

Concurrent SRC-Family Kinase Inhibition at Nanomolar Potency vs. Other Pan-RAF Inhibitors

Among clinically relevant pan-RAF inhibitors, only CCT196969 and its close analog CCT241161 exhibit concurrent nanomolar SRC-family kinase (SFK) inhibition. In a direct comparison using vemurafenib-resistant patient-derived melanoma cells, six RAF-pathway inhibitors (CCT196969, CCT241161, RAF265, TAK632, MLN2480, and ARQ736) were tested: all six inhibited ERK, but only CCT196969 and CCT241161 also suppressed SFK phosphorylation [1]. CCT196969 inhibited the growth of these resistant cells more potently than any of the other five inhibitors [1]. Furthermore, addition of a selective SFK inhibitor (SRC inhibitor 1) increased the activity of the pan-RAF inhibitor TAK632 against these cells, mechanistically confirming that concurrent RAF and SFK inhibition cooperates to overcome resistance [1]. Biochemical IC50 values confirm CCT196969 inhibits SRC at 26 nM and LCK at 14 nM, while CCT241161 is slightly more potent (SRC 15 nM, LCK 3 nM) but both share the same dual-targeting mechanism [1].

SRC kinase inhibition SFK signaling pan-RAF comparator kinase selectivity panel

Efflux Transporter Substrate Profile: CCT196969 vs. LY3009120 and MLN2480 at the Blood-Brain Barrier

CCT196969 is not a substrate of either P-glycoprotein (P-gp/MDR1) or breast cancer resistance protein (Bcrp/ABCG2), two major efflux transporters at the blood-brain barrier (BBB). In contrast, both LY3009120 and MLN2480 are substrates of Bcrp, though none of the three are P-gp substrates [1]. In vitro intracellular accumulation studies using MDCKII-Bcrp1 transfected cells showed that Bcrp inhibitor Ko143 significantly increased the accumulation of LY3009120 and MLN2480 (confirming Bcrp-mediated efflux), but did not alter CCT196969 accumulation [1]. In vivo, the brain-to-plasma partition coefficient (Kp) for CCT196969 in wild-type mice was 0.04–0.33 across melanoma cell lines, with limited brain distribution that was enhanced in Mdr1a/b−/− Bcrp1−/− triple-knockout mice [1]. While MLN2480 showed higher absolute brain distribution (Kp 1.22–2.62), LY3009120 exhibited superior in vitro potency (free IC50 0.3–0.8 nM) against patient-derived melanoma cells [1].

blood-brain barrier efflux transporters Bcrp P-glycoprotein brain distribution

Anti-Proliferative Activity Against Triple-Negative Breast Cancer (TNBC) Cell Lines via a Novel HDAC5-Dependent Mechanism

CCT196969 inhibits the growth of multiple triple-negative breast cancer (TNBC) cell lines through a mechanism distinct from its canonical RAF/SFK inhibition: it directly targets histone deacetylase 5 (HDAC5), reducing the HDAC5-RXRA interaction, increasing RXRA acetylation at K410 and K412, and thereby suppressing asparagine synthetase (ASNS) transcription and downstream mTORC pathway signaling [1]. In viability assays, CCT196969 inhibited TNBC cells with IC50 values of 0.28 μM (MDA-MB-231), 0.85 μM (4T1), and 1.9 μM (HCC-1806), while the non-tumorigenic mammary epithelial cell line MCF-10A showed reduced sensitivity (IC50 = 3.4 μM), indicating a ~3.6- to 12-fold selectivity window [1]. This TNBC activity occurs at concentrations comparable to those effective against melanoma cells (0.18–2.6 μM viability IC50 range in melanoma brain metastasis lines [2]), suggesting that CCT196969's therapeutic window may extend across tumor types.

triple-negative breast cancer HDAC5 asparagine synthesis ASNS TNBC

Oral Bioavailability and In Vivo Tolerability vs. PLX4720 in Melanoma Xenograft Models

CCT196969 exhibits ~55% oral bioavailability in CD-1 mice, with plasma concentrations reaching approximately 1 μM at 24 hours following a single oral dose of 10 mg/kg . At therapeutic doses (20 mg/kg/day oral), CCT196969 was extremely well tolerated and produced no significant adverse effects or body weight loss across multiple xenograft and PDX models, whereas PLX4720 was dosed at 90 mg/kg/day to achieve tumor growth inhibition in the same models [1]. The compound's plasma half-life was determined to be 8.2 hours with a Tmax of 1.5 hours after oral administration in mice . This pharmacokinetic profile supports once-daily oral dosing in preclinical rodent efficacy studies, a practical advantage for chronic treatment protocols.

oral bioavailability pharmacokinetics in vivo tolerability xenograft efficacy

CCT196969 Optimal Research and Preclinical Application Scenarios Based on Differentiated Evidence


Modeling BRAF-Inhibitor Acquired Resistance and Second-Line Therapy in Melanoma PDX Studies

CCT196969 is the preferred compound for preclinical studies investigating therapeutic strategies after vemurafenib or dabrafenib-plus-trametinib failure. Evidence from Girotti et al. (2015) demonstrates that CCT196969 (20 mg/kg/day p.o.) achieves complete tumor regression in PDX models with acquired resistance to vemurafenib (patients #1–#4, resistance developing after 3–15 months of treatment), intrinsic vemurafenib resistance (patient #5), and dual BRAF+MEK inhibitor resistance (patient #13 with dabrafenib+trametinib resistance) [1]. No other pan-RAF inhibitor has published in vivo efficacy data across this breadth of clinically relevant resistance contexts.

Investigating SFK-Mediated Resistance Signaling in BRAF-Mutant Cancers

For experiments where SRC-family kinase signaling is hypothesized to drive resistance or metastasis, CCT196969 (and its analog CCT241161) are the only pan-RAF inhibitors with demonstrated nanomolar SFK co-inhibition. Direct comparison data show that among six RAF-pathway inhibitors tested (CCT196969, CCT241161, RAF265, TAK632, MLN2480, ARQ736), only CCT196969 and CCT241161 suppressed both ERK and SFK phosphorylation in vemurafenib-resistant patient cells, and CCT196969 inhibited growth of resistant cells more potently than any other inhibitor tested [1].

Evaluating Brain Metastasis Pharmacology Without Bcrp Transporter Confounding

CCT196969 is the recommended pan-RAF inhibitor for melanoma brain metastasis studies where BBB efflux transporter status needs to be controlled or is an experimental variable. Unlike LY3009120 and MLN2480, which are substrates of the Bcrp efflux transporter, CCT196969 is not a substrate of either P-gp or Bcrp [2]. This eliminates Bcrp-mediated efflux as a confounding factor in brain distribution experiments and simplifies interpretation of efficacy data in intracranial models. Viability IC50 values of 0.18–2.6 μM have been confirmed across multiple melanoma brain metastasis cell lines [3].

Exploring HDAC5-Targeted Mechanisms in Triple-Negative Breast Cancer

CCT196969 uniquely enables investigation of HDAC5/RXRA/ASNS axis targeting in TNBC, a mechanism not accessible with other pan-RAF inhibitors. Wang et al. (2025) demonstrated that CCT196969 directly binds HDAC5 (validated by CETSA and SPR), disrupts HDAC5-RXRA protein interaction, increases RXRA acetylation, and suppresses ASNS transcription with consequent mTORC pathway inhibition [4]. With IC50 values of 0.28–1.9 μM across three TNBC lines and a 3.6- to 12-fold selectivity window over non-tumorigenic MCF-10A cells, CCT196969 provides a chemical probe for studying asparagine metabolism dependency in aggressive breast cancer subtypes.

Technical Documentation Hub

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